3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride

Description

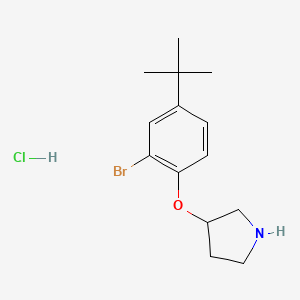

3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride is a halogenated aromatic compound featuring a pyrrolidine ring linked via an ether oxygen to a substituted phenyl group. The phenyl ring is substituted with a bromine atom at the ortho (2nd) position and a bulky tert-butyl group at the para (4th) position. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. The tert-butyl group contributes to steric bulk and lipophilicity, which may influence binding affinity to biological targets and metabolic stability.

Properties

IUPAC Name |

3-(2-bromo-4-tert-butylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO.ClH/c1-14(2,3)10-4-5-13(12(15)8-10)17-11-6-7-16-9-11;/h4-5,8,11,16H,6-7,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMYPLJJUXXOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC2CCNC2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219967-74-4 | |

| Record name | Pyrrolidine, 3-[2-bromo-4-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Etherification Reaction Conditions

-

- 2-Bromo-4-(tert-butyl)phenol

- Pyrrolidine

- Base (e.g., potassium carbonate or sodium hydride)

- Solvent (e.g., dimethylformamide (DMF), acetonitrile, or ethanol)

Procedure:

The phenol and pyrrolidine are combined in an anhydrous polar aprotic solvent. A base is added to deprotonate the phenol, forming the phenolate ion, which then undergoes nucleophilic substitution with pyrrolidine to form the ether linkage. The reaction is typically carried out at elevated temperatures (50–100°C) under inert atmosphere to prevent oxidation.-

- Stirring at room temperature to 80°C for 12–24 hours

- Use of molecular sieves or dry conditions to prevent hydrolysis

- Monitoring by thin-layer chromatography (TLC) or HPLC for completion

Purification and Salt Formation

- After completion, the reaction mixture is cooled, diluted with water, and extracted with organic solvents such as ethyl acetate.

- The organic layer is washed, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

- The crude product is purified by column chromatography or recrystallization.

- The free base is dissolved in anhydrous ether or ethanol and treated with hydrochloric acid gas or a solution of HCl in an appropriate solvent to precipitate the hydrochloride salt.

Data Table: Representative Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Phenol deprotonation | K2CO3, DMF | 25–50 | 1 | - | Formation of phenolate ion |

| Etherification | Pyrrolidine, DMF | 50–80 | 12–24 | 70–85 | Nucleophilic substitution |

| Work-up and extraction | Ethyl acetate, water | Room temp | 0.5 | - | Separation of organic phase |

| Purification | Silica gel chromatography or recrystallization | Room temp | - | 80–90 | Removal of impurities |

| Hydrochloride salt formation | HCl in ether or ethanol | 0–25 | 1–2 | >95 | Precipitation of stable hydrochloride salt |

Research Findings and Optimization Notes

Base Selection: Potassium carbonate is commonly used due to its mildness and effectiveness in phenol deprotonation without side reactions. Stronger bases like sodium hydride can be used but require stricter anhydrous conditions.

Solvent Effects: Polar aprotic solvents such as DMF or acetonitrile favor the nucleophilic substitution reaction by stabilizing the phenolate ion and enhancing nucleophilicity of pyrrolidine.

Temperature and Time: Elevated temperatures (50–80°C) accelerate the reaction but may increase side reactions; thus, optimization is required to balance yield and purity.

Purification: Column chromatography using ethyl acetate/n-pentane mixtures effectively separates the product from unreacted starting materials and byproducts.

Salt Formation: Hydrochloride salt formation improves compound stability and crystallinity, facilitating handling and storage. The salt form also enhances solubility in polar solvents.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The reaction conditions may vary depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different derivatives of the original compound .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- This compound serves as a crucial building block in organic synthesis, enabling the formation of more complex chemical entities. Its reactivity allows for various transformations, including substitution and functionalization reactions.

Synthetic Routes

- The synthesis typically involves multiple steps, including:

- tert-Butylation : Introduction of the tert-butyl group to enhance solubility and stability.

- Pyrrolidine Ring Formation : Cyclization reactions are employed to construct the pyrrolidine framework.

- Protection Strategies : Use of protecting groups to prevent undesired reactions during synthesis.

Biological Research

Biochemical Probes

- Investigated as a biochemical probe to study enzyme interactions and cellular processes. The bromine atom's presence can influence binding affinities and selectivity towards various biological targets.

Pharmacological Potential

- Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties. Its interactions with neurotransmitter receptors indicate potential applications in neuropharmacology.

Medicinal Chemistry

Therapeutic Applications

- Research is ongoing to explore its therapeutic properties, particularly in treating conditions related to inflammation and cancer. The unique structural features allow for targeted modifications that can enhance efficacy and reduce side effects.

Material Science

Development of New Materials

- Utilized in the synthesis of novel materials with specific properties, such as enhanced thermal stability or unique optical characteristics. The compound's reactivity can be harnessed to create polymers or other advanced materials.

Case Studies and Research Findings

Research has demonstrated the compound's potential in various applications:

- Anti-inflammatory Studies : Investigations into its ability to inhibit specific inflammatory pathways have shown promise, suggesting it may serve as a lead compound for developing new anti-inflammatory drugs.

- Neuropharmacological Research : Binding studies indicate that similar compounds interact with neurotransmitter receptors, paving the way for further exploration in treating neurological disorders.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares key structural features of 3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride with four analogs derived from the evidence:

| Compound Name | Substituents on Phenyl Ring | Additional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| 3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine HCl | 2-Br, 4-tert-butyl | None | C₁₄H₁₉BrNO·HCl | 352.68 | High lipophilicity, steric bulk |

| 3-((4-Bromo-2-methylphenoxy)methyl)pyrrolidine HCl | 4-Br, 2-CH₃ | CH₂ spacer | C₁₂H₁₅BrNO·HCl | 312.62 | Increased flexibility due to CH₂ spacer |

| 3-(4-Bromo-3-methylphenoxy)pyrrolidine HCl | 4-Br, 3-CH₃ | None | C₁₁H₁₃BrNO·HCl | 298.60 | Altered electronic/steric effects |

| 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl | 4-CF₃ | None | C₁₁H₁₃ClF₃NO | 267.68 | Strong electron-withdrawing CF₃ group |

| 3-(2-Bromo-4-fluorophenoxy)pyrrolidine HCl | 2-Br, 4-F | None | C₁₀H₁₀BrFNO·HCl | 302.56 | Enhanced electronegativity |

Key Observations:

- Electronic Effects: The trifluoromethyl group in 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl () is electron-withdrawing, lowering electron density on the phenyl ring, whereas the tert-butyl group is electron-donating, altering reactivity in electrophilic substitution or binding interactions.

- Flexibility: The CH₂ spacer in 3-((4-Bromo-2-methylphenoxy)methyl)pyrrolidine HCl () may enhance conformational flexibility, affecting binding kinetics compared to rigid analogs.

Biological Activity

Overview

3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride is a synthetic compound with a molecular formula of C14H21BrClNO. Its unique structure, featuring a pyrrolidine ring and a brominated phenoxy group, positions it as a significant candidate for various biological applications, particularly in medicinal chemistry and enzyme interaction studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to alterations in enzymatic activity and cellular processes, making it a valuable compound in biochemical research.

Key Mechanisms:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in therapeutic contexts.

- Receptor Binding : It may bind to various receptors, influencing signaling pathways that are crucial for cellular function and disease modulation.

Applications in Research

This compound has been explored for several applications across different fields:

- Medicinal Chemistry : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Biochemical Probes : Used as a biochemical probe to study enzyme interactions and protein functions.

- Synthesis Building Block : Serves as a building block for the synthesis of more complex molecules in chemical research.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Enzyme Interactions : Research demonstrated that this compound effectively inhibited certain enzymes involved in metabolic pathways, leading to significant changes in cellular metabolism.

- Therapeutic Potential : In preclinical trials, the compound showed promise in reducing inflammation markers and tumor growth in animal models, suggesting its potential as an anti-inflammatory or anticancer agent.

Data Table: Biological Activity Summary

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic processes | |

| Anti-inflammatory Effects | Reduces inflammation markers in animal models | |

| Anticancer Activity | Inhibits tumor growth in preclinical studies | |

| Biochemical Probing | Used to study enzyme interactions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride, and how can purity be maximized?

- Methodology : Begin with a nucleophilic substitution reaction between 2-bromo-4-(tert-butyl)phenol and pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours). Subsequent hydrochloride salt formation can be achieved using HCl gas in anhydrous ether . Purification via recrystallization from ethanol/water (1:3 v/v) or column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) is recommended. Monitor purity using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and confirm via ¹H/¹³C NMR (DMSO-d₆, δ 1.3 ppm for tert-butyl protons) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the bromo group and oxidation of the pyrrolidine ring. For lab use, equilibrate to room temperature under dry conditions (e.g., vacuum desiccator). Safety protocols include using PPE (nitrile gloves, lab coat) and working in a fume hood due to potential HCl vapor release .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Analyze tert-butyl protons (δ 1.3 ppm, singlet) and pyrrolidine ring protons (δ 3.2–3.5 ppm, multiplet) in DMSO-d₆. Confirm bromide presence via X-ray crystallography or ion chromatography .

- Mass Spectrometry : Use ESI-MS in positive ion mode to observe [M+H]⁺ (calculated m/z ~358.7).

- FTIR : Look for C-Br stretch at ~550 cm⁻¹ and N-H (HCl salt) at ~2500 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

- Methodology : If yields drop >10% at >10 g scale, assess:

- Solvent homogeneity : Switch from DMF to THF for better heat dissipation.

- Catalyst efficiency : Test Pd(OAc)₂/XPhos (1 mol%) to accelerate aryl-pyrrolidine coupling .

- Byproduct analysis : Use LC-MS to identify dimers (e.g., bis-pyrrolidine adducts) and adjust stoichiometry (1.2:1 phenol:pyrrolidine ratio) .

Q. What strategies are effective for studying the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodology :

- Substrate screening : Test aryl boronic acids (e.g., phenyl, pyridyl) with Pd(dppf)Cl₂ (2 mol%) in THF/H₂O (3:1) at 60°C.

- Kinetic monitoring : Use in situ ¹⁹F NMR (if fluorinated boronic acids are used) to track intermediate formation .

- Troubleshooting : If C-Br bond remains inert, employ microwave-assisted conditions (120°C, 30 min) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., GPCRs)?

- Methodology :

- Docking studies : Use AutoDock Vina to model pyrrolidine’s binding to GPCR active sites (PDB ID: 6OS9). Focus on halogen bonding via the bromo group .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to estimate electrostatic potential maps for hydrogen-bonding sites .

Data Contradiction & Troubleshooting

Q. How to address inconsistent biological activity data across cell lines?

- Methodology :

- Control experiments : Verify compound stability in cell media (e.g., RPMI-1640) via LC-MS over 24 hours.

- Metabolite profiling : Incubate with liver microsomes (e.g., human CYP3A4) to identify dehydrohalogenation products .

- Dose-response curves : Repeat assays with fresh stock solutions to rule out precipitation artifacts .

Q. Why does the hydrochloride salt exhibit variable solubility in aqueous buffers?

- Methodology :

- pH titration : Dissolve in PBS (pH 7.4) and monitor via UV-Vis (λ = 270 nm). If precipitation occurs, adjust to pH 4–5 (acetate buffer) to stabilize the protonated pyrrolidine .

- Counterion screening : Compare solubility with trifluoroacetate or tosylate salts .

Safety & Compliance

Q. What waste disposal protocols are required for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.